2-[(Naphthalen-1-YL)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide
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Overview
Description
2-[(Naphthalen-1-YL)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is a complex organic compound that features a naphthalene ring, an amino group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves the condensation of naphthylamine with a suitable hydrazide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-YL)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or hydrazines .
Scientific Research Applications
2-[(Naphthalen-1-YL)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 2-Amino-1-(naphthalen-2-yl)ethan-1-ol
Uniqueness
2-[(Naphthalen-1-YL)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C21H19N3O/c25-21(24-23-15-7-10-17-8-2-1-3-9-17)16-22-20-14-6-12-18-11-4-5-13-19(18)20/h1-15,22H,16H2,(H,24,25)/b10-7+,23-15+ |
InChI Key |
HHRHTTXQHGQYQX-ZREQCHBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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